
(5S,7R)-1-bromo-3-methyladamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,7R)-1-bromo-3-methyladamantane is a chiral compound belonging to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound is characterized by the presence of a bromine atom and a methyl group attached to the adamantane core, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-1-bromo-3-methyladamantane typically involves the bromination of 3-methyladamantane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride. The stereochemistry of the product is controlled by the specific reaction conditions and the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5S,7R)-1-bromo-3-methyladamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous ethanol under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Depending on the nucleophile, products can include 1-hydroxy-3-methyladamantane, 1-cyano-3-methyladamantane, or 1-amino-3-methyladamantane.
Reduction: 3-methyladamantane.
Oxidation: 1-bromo-3-methyladamantane-1-carboxylic acid.
Scientific Research Applications
(5S,7R)-1-bromo-3-methyladamantane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the study of stereochemistry and chiral catalysis.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive adamantane derivatives.
Medicine: Explored for antiviral and neuroprotective properties, similar to other adamantane-based drugs like amantadine.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of (5S,7R)-1-bromo-3-methyladamantane depends on its specific application. In pharmacology, it may interact with molecular targets such as ion channels or enzymes, modulating their activity. The rigid adamantane core can enhance the binding affinity and specificity of the compound to its target, leading to pronounced biological effects. The bromine atom can also participate in halogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-methyladamantane: Lacks the chiral centers present in (5S,7R)-1-bromo-3-methyladamantane.
1-hydroxy-3-methyladamantane: Similar structure but with a hydroxyl group instead of a bromine atom.
1-amino-3-methyladamantane: Contains an amino group in place of the bromine atom.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its non-chiral or differently substituted counterparts. The presence of both a bromine atom and a methyl group on the adamantane core also provides unique reactivity patterns, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H17Br |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
(5S,7R)-1-bromo-3-methyladamantane |
InChI |
InChI=1S/C11H17Br/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7H2,1H3/t8-,9+,10?,11? |
InChI Key |
MXAYGTASSPYUJB-IXBNRNDTSA-N |
Isomeric SMILES |
CC12C[C@H]3C[C@@H](C1)CC(C3)(C2)Br |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


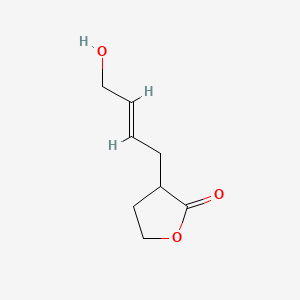
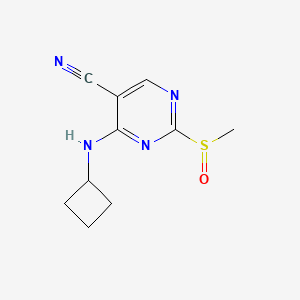
![(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B13862879.png)
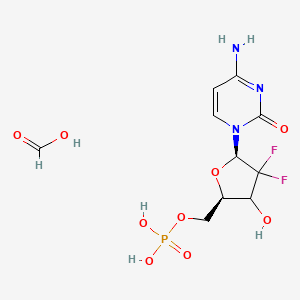
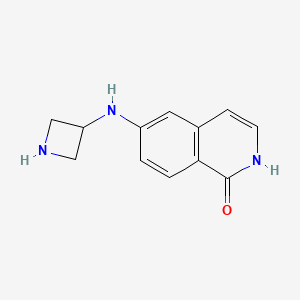

![7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one](/img/structure/B13862889.png)
![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
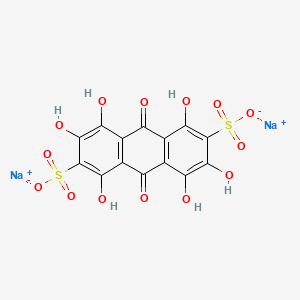

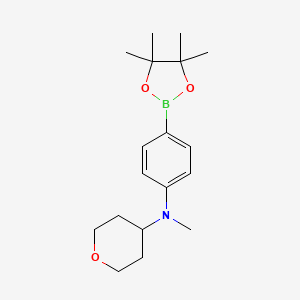
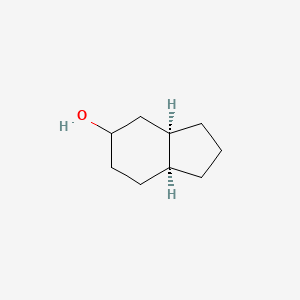
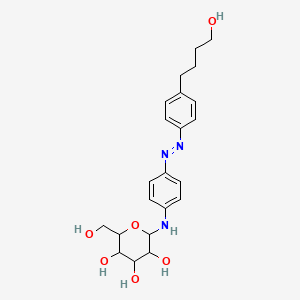
![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
